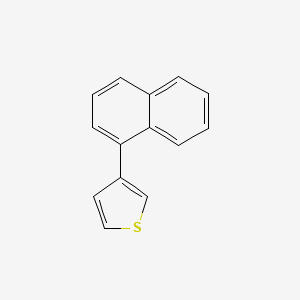

Thiophene, 3-(1-naphthalenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene, 3-(1-naphthalenyl)- is a useful research compound. Its molecular formula is C14H10S and its molecular weight is 210.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thiophene, 3-(1-naphthalenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene, 3-(1-naphthalenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that thiophene, 3-(1-naphthalenyl)- exhibits potential as an anticancer agent . Studies have shown its effectiveness against various cancer cell lines by interacting with specific enzymes or receptors, which modulates cellular pathways to inhibit tumor growth. For instance, it has been found to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer properties, thiophene derivatives have demonstrated anti-inflammatory and antimicrobial activities. These compounds can inhibit the activity of pro-inflammatory cytokines and have shown efficacy against a range of bacterial strains and fungi, including Staphylococcus aureus and Candida albicans. .

Pharmaceutical Applications

Thiophene, 3-(1-naphthalenyl)- serves as a building block for several pharmaceuticals. It has been incorporated into drugs targeting various conditions such as:

- Cardiovascular diseases : Several thiophene-based drugs have been approved for treating conditions like hypertension and thrombosis.

- Neurological disorders : Thiophene derivatives are utilized in medications for Parkinson's disease and other neurological disorders due to their ability to cross the blood-brain barrier effectively .

Organic Electronics

The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics. Thiophene, 3-(1-naphthalenyl)- can be used in the fabrication of organic solar cells and field-effect transistors (FETs). Its planar structure enhances charge mobility, making it an attractive material for these applications .

Sensor Development

Thiophene derivatives have also been explored as materials for chemical sensors due to their ability to form complexes with metal ions. These complexes can be used as ionophores in potentiometric sensors, enhancing sensitivity and selectivity for various analytes .

Case Study 1: Anticancer Mechanism

A study investigated the mechanism of action of thiophene, 3-(1-naphthalenyl)- on breast cancer cells. The compound was shown to inhibit cell proliferation significantly by inducing cell cycle arrest at the G2/M phase. The study utilized flow cytometry to analyze cell cycle distribution and assessed apoptosis through annexin V staining.

| Parameter | Result |

|---|---|

| IC50 (µM) | 5.2 |

| Apoptosis Induction (%) | 30% |

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of thiophene derivatives against bacterial pathogens. The study reported that compounds derived from thiophene exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Analyse Chemischer Reaktionen

Gewald Reaction Pathway

The synthesis of tetrahydrobenzo[b]thiophene derivatives (structurally related to the target compound) involves:

-

Michael addition of malononitrile to α-ketones.

-

Nucleophilic attack of sulfur on the α-ketone intermediate.

Oxidative Coupling

For thiophene-based oligomers (e.g., terthiophenes):

-

Corey-Fuchs procedure : Conversion of thiophene aldehydes to alkynes.

-

Cyclization : Oxidative coupling of alkynes followed by [4+2] peri-cyclic reactions to form fused rings .

Bradsher Cyclization

Used for naphthothiophene derivatives:

-

Alkylation of thiophene Grignard reagents with acetal intermediates.

Antioxidant Activity

Tetrahydrobenzo[b]thiophene derivatives (e.g., compounds 1 , 16 , 17 ) exhibit antioxidant capacities comparable to ascorbic acid, as measured by the phosphomolybdenum method .

Bioactivity

-

ANO1 Inhibition : Tetrahydrobenzo[b]thiophene scaffolds (e.g., CaCC inh-A01) show potent ANO1 channel inhibition, validated in animal pain models .

-

Pharmaceutical Development : Derivatives are optimized for analgesic effects via SAR studies, focusing on substituent effects (e.g., naphthyl groups) .

Materials Science

Thieno[3,2-b]thiophene derivatives are explored for thin-film transistor (TFT) applications, leveraging their electronic properties .

Structural and Spectroscopic Analysis

Key analytical techniques for thiophene derivatives include:

Eigenschaften

CAS-Nummer |

17574-57-1 |

|---|---|

Molekularformel |

C14H10S |

Molekulargewicht |

210.30 g/mol |

IUPAC-Name |

3-naphthalen-1-ylthiophene |

InChI |

InChI=1S/C14H10S/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-10H |

InChI-Schlüssel |

MGZVYTRKIKFZSN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CSC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.